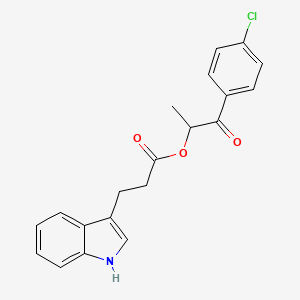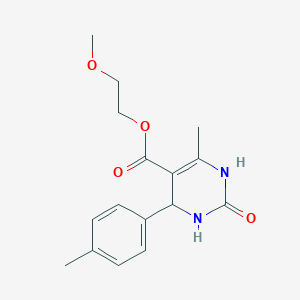![molecular formula C21H16N4O4S B2540691 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-09-7](/img/no-structure.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds with the structure similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves methods such as the Curtius Rearrangement, which is used to convert azide derivatives into ureas. This process facilitates the creation of new compounds, including those with quinazolinone frameworks, which have been characterized using NMR and X-ray crystallography for detailed structural analysis (Khouili et al., 2021).
Antimicrobial and Antifungal Activities
New compounds synthesized through processes involving urea derivatives have shown potential antimicrobial and antifungal activities. The exploration of quinazolinone derivatives, for instance, has led to the identification of compounds with significant antibacterial and antifungal properties, suggesting a promising avenue for the development of new therapeutic agents (Singh & Pandey, 2006).
Anticancer Properties
Urea and thiourea derivatives, especially those modified with halogens or allylic groups, have demonstrated cytotoxic effects against cancer cell lines in in vitro studies. The substitution of phenyl and benzoyl rings, as well as the addition of substituted aromatic rings and methyl or thiol groups, plays a crucial role in the compounds' activities against cancer. This indicates the potential of these derivatives in anticancer drug development, with specific analogues showing significant activity and promising as lead compounds (Dhokale, Thakar, & Bansode, 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds with structures similar to the queried compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase, indicating potential therapeutic applications for diseases where enzyme dysregulation is a factor. The design of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has led to the development of novel acetylcholinesterase inhibitors, showcasing the importance of optimizing the spacer length and conformational flexibility for enhancing inhibitory activities (Vidaluc et al., 1995).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide, followed by the addition of a carbodiimide to form the final product.", "Starting Materials": [ "2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole-5-carboxylic acid hydrazide", "carbodiimide" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 2: Purification of the intermediate product by column chromatography.", "Step 3: Addition of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) to the purified intermediate product to form the final product, (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization." ] } | |
CAS-Nummer |
942002-09-7 |
Molekularformel |
C21H16N4O4S |
Molekulargewicht |
420.44 |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H16N4O4S/c26-20(22-13-7-8-17-18(10-13)29-12-28-17)24-19-15-5-1-2-6-16(15)23-21(27)25(19)11-14-4-3-9-30-14/h1-10H,11-12H2,(H2,22,24,26) |
InChI-Schlüssel |
WSQQJFYAHNUMNQ-LYBHJNIJSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)


![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B2540616.png)

![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2540619.png)
![N4-(4-methylphenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2540623.png)
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)
